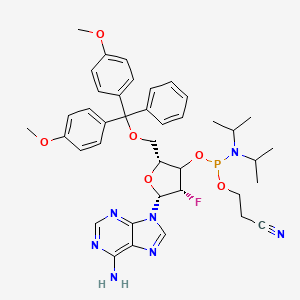
DMT-2'-F-dA Phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMT-2’-F-dA Phosphoramidite typically involves multiple steps. The process begins with the protection of the 5’-hydroxyl group of 2’-deoxy-2’-fluoroadenosine using a dimethoxytrityl (DMT) group. The 3’-hydroxyl group is then converted into a phosphoramidite using a cyanoethyl phosphoramidite reagent. The N6 position of the adenine base is protected with a benzoyl group to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of DMT-2’-F-dA Phosphoramidite follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesizers and stringent quality control measures to ensure the consistency and reliability of the product .
Chemical Reactions Analysis
Types of Reactions
DMT-2’-F-dA Phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester intermediate formed during oligonucleotide synthesis is oxidized to a phosphate triester.
Substitution: The 2’-fluoro group can participate in nucleophilic substitution reactions.
Deprotection: The DMT and benzoyl protecting groups are removed under acidic and basic conditions, respectively
Common Reagents and Conditions
Oxidation: Iodine in water or pyridine is commonly used.
Substitution: Nucleophiles such as amines or thiols.
Deprotection: Trichloroacetic acid for DMT removal and ammonia or methylamine for benzoyl group removal
Major Products
The major products formed from these reactions are the desired oligonucleotides with enhanced stability and resistance to nucleases .
Scientific Research Applications
DMT-2’-F-dA Phosphoramidite is widely used in scientific research, particularly in the fields of:
Chemistry: For the synthesis of modified oligonucleotides used in various assays and experiments.
Biology: In the study of nucleic acid interactions and the development of nucleic acid-based therapeutics.
Medicine: For the creation of antisense oligonucleotides and small interfering RNAs (siRNAs) used in gene therapy.
Industry: In the production of diagnostic assays and therapeutic oligonucleotides .
Mechanism of Action
The primary mechanism by which DMT-2’-F-dA Phosphoramidite exerts its effects is through the incorporation into oligonucleotides, enhancing their thermal stability and resistance to nucleases. The 2’-fluoro modification increases the binding affinity to complementary nucleic acids and reduces the susceptibility to enzymatic degradation .
Comparison with Similar Compounds
Similar Compounds
- DMT-2’-Fluoro-dC Phosphoramidite
- DMT-2’-Fluoro-dG Phosphoramidite
- DMT-2’-Fluoro-dU Phosphoramidite
- DMT-2’-O-Methyl-rA Phosphoramidite
Uniqueness
Compared to other similar compounds, DMT-2’-F-dA Phosphoramidite is unique due to its specific modification at the 2’ position with a fluoro group, which significantly enhances the stability and resistance of the resulting oligonucleotides. This makes it particularly useful in applications requiring high stability and resistance to nucleases .
Properties
Molecular Formula |
C40H47FN7O6P |
|---|---|
Molecular Weight |
771.8 g/mol |
IUPAC Name |
3-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H47FN7O6P/c1-26(2)48(27(3)4)55(52-22-10-21-42)54-36-33(53-39(34(36)41)47-25-46-35-37(43)44-24-45-38(35)47)23-51-40(28-11-8-7-9-12-28,29-13-17-31(49-5)18-14-29)30-15-19-32(50-6)20-16-30/h7-9,11-20,24-27,33-34,36,39H,10,22-23H2,1-6H3,(H2,43,44,45)/t33-,34+,36?,39-,55?/m1/s1 |
InChI Key |
KHKXBZVFLSIARY-BZTHOPFASA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1F)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















